N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide
Description
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (referred to as HS-Ck in some studies) is a salicylanilide derivative characterized by a 2-hydroxybenzamide scaffold substituted with a 3-chloro-4-fluorophenyl group at the aniline moiety. This compound has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties.
Key pharmacological findings demonstrate that HS-Ck effectively suppresses tumor necrosis factor-alpha (TNF-α)-induced nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in chondrocytes, with half-maximal inhibitory concentration (IC₅₀) values outperforming structurally related analogs . Mechanistic studies reveal that HS-Ck modulates the NF-κB and STAT-3 signaling pathways, making it a promising candidate for treating inflammatory disorders such as osteoarthritis .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-10-7-8(5-6-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSCLYSSJBEBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation Reaction Dynamics
In a representative procedure, 600 g of 3-chloro-4-fluoronitrobenzene and 2 g of 1% Pt/C catalyst undergo hydrogenation at 60–80°C for 5–8 hours, yielding 467.5–47.8 kg of 3-chloro-4-fluoroaniline with 94–96% purity. The reaction’s exothermic nature necessitates precise temperature control to avoid byproducts such as dehalogenated or over-reduced species. Post-reaction purification involves vacuum distillation, where front components (low-boiling impurities) are removed at 100°C before collecting the main fraction under reduced pressure.
Amide Bond Formation Strategies
Amidation of 3-chloro-4-fluoroaniline with 2-hydroxybenzoic acid derivatives follows nucleophilic acyl substitution or coupling-agent-mediated pathways. Although direct data for the target compound is absent, analogous syntheses from WO2016185485A2 () and Ambeed experiments () provide actionable insights.
Direct Coupling with 2-Hydroxybenzoyl Chloride
Acyl chlorides are highly reactive toward amines. In a generalized protocol:
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Reaction Setup : 3-Chloro-4-fluoroaniline (1 eq) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.
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Acylation : 2-Hydroxybenzoyl chloride (1.05 eq) is added dropwise at 0–5°C, followed by triethylamine (1.2 eq) to scavenge HCl.
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Workup : The mixture is stirred at room temperature for 12 hours, washed with NaHCO₃ (5%) and brine, and dried over MgSO₄.
Typical Yields : 70–85%, contingent on steric and electronic effects of substituents.
Carbodiimide-Mediated Coupling
For milder conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling between 2-hydroxybenzoic acid and the aniline:
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Activation : 2-Hydroxybenzoic acid (1 eq), EDC (1.2 eq), and HOBt (1.1 eq) are stirred in DMF at 0°C for 30 minutes.
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Amine Addition : 3-Chloro-4-fluoroaniline (1 eq) is added, and the reaction proceeds at 25°C for 24 hours.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Yield Optimization : Yields improve to 80–90% with excess EDC/HOBt and dimethylformamide (DMF) as the solvent.
Solvent and Catalytic System Effects
Solvent Selection
Polar aprotic solvents (DMF, NMP) enhance reaction rates by stabilizing transition states, while protic solvents (isopropanol) favor crystalline product precipitation. For example, Ambeed data () shows that refluxing in isopropanol achieves 74.2–96% yields for analogous amides, whereas DMF-based reactions require post-synthesis purification but offer higher purity.
Table 1: Solvent Impact on Amidation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Isopropanol | 70–80 | 74–96 | 90–99 |
| DMF | 25 | 80–90 | 85–95 |
| THF | 25 | 70–85 | 88–93 |
Purification and Characterization
Recrystallization Techniques
High-purity N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide is obtained via recrystallization from ethanol/water or acetone/hexane mixtures. Patent WO2016185485A2 () describes a similar process for quinazoline derivatives, where hot filtration and gradual cooling yield >99% purity.
Spectroscopic Validation
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¹H NMR : Aromatic protons appear as multiplets at δ 6.8–8.2 ppm, with the hydroxyl proton as a singlet near δ 10.5–11.0 ppm (DMSO-d₆).
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LC-MS : Molecular ion peak [M+H]⁺ at m/z 279.7 (calculated for C₁₃H₉ClFNO₂).
Challenges and Mitigation Strategies
Hydroxyl Group Reactivity
The ortho-hydroxy group in 2-hydroxybenzamide may participate in unwanted side reactions, such as esterification or oxidation. Strategies include:
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Protection/Deprotection : Temporarily protecting the hydroxyl as a benzyl ether during synthesis.
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Low-Temperature Reactions : Conducting acylation below 10°C to minimize side reactivity.
Halogen Stability
Chloro and fluoro substituents are susceptible to nucleophilic displacement under basic conditions. Neutral or mildly acidic reaction media (pH 6–7) prevent dehalogenation.
Scientific Research Applications
Anti-Inflammatory Properties
One of the most significant applications of N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide is its role as a potent anti-inflammatory agent. Research indicates that HS-Ck effectively inhibits nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in tumor necrosis factor alpha (TNF-α)-stimulated chondrocytes, which are crucial in inflammatory responses.
Chondroprotective Effects
In the context of osteoarthritis treatment, HS-Ck has been identified as a promising candidate for chondroprotective therapies. Its ability to inhibit inflammatory processes suggests potential for preserving cartilage integrity and function.
Case Study Insights
A study employing parallel synthesis strategies demonstrated that HS-Ck was the most effective compound among several tested for reducing NO production in inflammatory models. This positions it as a valuable therapeutic agent for managing osteoarthritis-related inflammation .
Potential Cancer Therapeutics
Beyond its anti-inflammatory properties, there is emerging interest in the use of this compound as a chemotherapeutic agent. Its structural characteristics allow it to be a starting point for developing compounds targeting cancer pathways.
Research Findings
Studies have suggested that compounds related to HS-Ck may act on cancer-regulating targets, making them suitable candidates for further exploration in chemotherapy protocols .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. Additionally, the hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
(a) N-(3-(Trifluoromethyl)phenyl)-2-hydroxybenzamide (HS-Cf)
- Structure : Features a 3-trifluoromethyl group on the aniline ring.
- Activity: Exhibits moderate anti-inflammatory effects but is less potent than HS-Ck in inhibiting NO production (IC₅₀ ~2-fold higher) .
(b) N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (HS-Cm)
(c) 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide
- Structure : Contains a 5-chloro substituent on the salicylamide and a 2-chlorophenyl group.
- Activity : Demonstrates strong NF-κB inhibition but lacks specificity in anti-inflammatory pathways compared to HS-Ck .
Substitution Pattern and Bioactivity
Key Observations:
Di-Substituted vs. Mono-Substituted Anilines: Di-substituted derivatives (e.g., HS-Ck, HS-Cm) exhibit superior anti-inflammatory activity compared to mono-substituted analogs (e.g., N-(4-chlorophenyl)-2-hydroxybenzamide) . The 3-Cl,4-F configuration in HS-Ck optimizes steric and electronic interactions with inflammatory targets like iNOS and NF-κB .
Antimicrobial Activity: N-(2-chlorophenyl)-2-hydroxybenzamide derivatives show stronger antibacterial effects (MIC: 0.125–1.0 mg/mL) than N-(4-chlorophenyl) analogs, underscoring the importance of substitution position .
Cytotoxicity and Selectivity :
- HS-Ck demonstrates high selectivity for inflammatory pathways without significant cytotoxicity at therapeutic doses, unlike 5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide, which shows broad cytotoxicity .
Mechanistic Divergence
- HS-Ck: Specifically targets TNF-α-induced pathways, reducing MMP-13 and iNOS expression via NF-κB/STAT-3 cross-talk .
- HS-Cf and HS-Cm: Broader immunomodulatory effects but less pathway specificity, leading to off-target interactions .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide, also referred to as HS-Ck, has garnered attention in medicinal chemistry due to its significant biological activities, particularly in anti-inflammatory and potential anti-cancer applications. This compound exhibits a complex mechanism of action involving various signaling pathways and cellular interactions.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClFNO2. The presence of halogen atoms (chlorine and fluorine) and a hydroxyl group contributes to its unique chemical reactivity and biological activity. The compound is classified as an aromatic amide, which is known for its potential pharmacological properties.
Research indicates that HS-Ck functions primarily as an anti-inflammatory agent by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in TNF-α-stimulated chondrocytes. This inhibition occurs through the downregulation of key transcription factors such as nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT-3) , which are crucial in inflammatory responses .
Key Findings:
- Inhibition of iNOS : HS-Ck was identified as a potent inhibitor of NO production, which is pivotal in inflammatory processes.
- Reduction of MMP-13 Expression : The compound also decreases the expression levels of matrix metalloproteinases (MMPs), particularly MMP-13, which are involved in cartilage degradation during osteoarthritis .
- Chondroprotective Effects : By modulating these pathways, HS-Ck demonstrates potential as a chondroprotective agent, offering therapeutic benefits in osteoarthritis treatment.
Comparative Biological Activity
To further understand the biological activity of HS-Ck, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their biological activities:
Anti-inflammatory Activity
A study demonstrated that HS-Ck significantly reduced TNF-α-induced NO production in chondrocytes, highlighting its potential as a therapeutic agent for inflammatory diseases such as osteoarthritis. The compound's ability to suppress iNOS expression was pivotal in this context, indicating a strong anti-inflammatory profile .
Cancer Research Implications
Research into compounds similar to HS-Ck has shown promise in targeting the Wnt/Frizzled signaling pathway, which is implicated in various cancers. Compounds that inhibit this pathway can potentially serve as effective cancer therapeutics by disrupting tumor growth signals .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-hydroxybenzoic acid derivatives and 3-chloro-4-fluoroaniline. A common approach involves activating the carboxylic acid with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions . Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for acid:amine) are critical for optimizing yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with aromatic proton signals in the δ 6.8–8.2 ppm range and amide protons at δ ~10.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 279.05 for CHClFNO) .
- UV-Vis and Fluorescence : UV absorption maxima (~280 nm) and fluorescence intensity under varying pH (2.7–10.1) provide insights into electronic properties and potential sensor applications .
Q. How does pH affect the fluorescence properties of this compound?
- Methodological Answer : Fluorescence intensity is pH-dependent due to protonation/deprotonation of the hydroxyl and amide groups. At pH < 4, protonation quenches fluorescence, while deprotonation above pH 8 enhances it. Buffered solutions (0.1 M HCl/NaOH) are used to study this behavior, with optimal fluorescence observed at neutral pH (6.0–7.5) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported fluorescence data for this compound?
- Methodological Answer : Discrepancies may arise from solvent polarity, trace metal impurities, or excitation wavelength variations. To standardize results:
- Use HPLC-grade solvents and chelating agents (e.g., EDTA) to eliminate metal interference.
- Conduct fluorescence scans across excitation wavelengths (250–350 nm) to identify optimal .
- Validate findings with independent techniques like time-resolved fluorescence spectroscopy .
Q. How can substitution reactions at the chloro/fluorophenyl moiety be leveraged for functionalizing this compound?
- Methodological Answer : The 3-chloro-4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
- Chlorine Replacement : React with NaOMe/MeOH at 80°C to substitute Cl with OMe.
- Fluorine Retention : Fluorine’s strong C-F bond typically resists substitution, allowing selective modification of the chloro position .
- Monitor reaction progress via TLC and characterize products using F NMR to confirm retention of fluorine .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., COX-2 or kinase enzymes) to simulate binding modes.
- Quantum Mechanical Calculations : DFT (B3LYP/6-311+G**) optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites .
- Validate predictions with SPR (surface plasmon resonance) assays to measure experimental values .
Q. How can synthetic byproducts be minimized during scale-up of this compound?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below -30°C to suppress diketopiperazine formation.
- Reagent Purity : Use freshly distilled DCC and HOBt to avoid side reactions.
- Flow Chemistry : Continuous flow systems improve mixing efficiency and reduce side product accumulation .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
